5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-Acetyl-5-azaspiro[23]hexane-1-carboxylic acid is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a six-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an α,β-unsaturated ester, followed by a series of functional group transformations to introduce the acetyl and carboxylic acid functionalities . The reaction conditions typically involve the use of metal catalysts, such as rhodium, to facilitate the cyclopropanation step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced mechanical strength and thermal stability
Mechanism of Action
The mechanism of action of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid: This compound shares the spirocyclic core but has different functional groups, which may result in different chemical and biological properties.
5-azaspiro[2.3]hexane-1-carboxylic acid; trifluoroacetic acid: Another similar compound with a trifluoroacetic acid moiety, which can influence its reactivity and applications.
Uniqueness
The uniqueness of 5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid lies in its specific functional groups, which provide distinct reactivity and potential applications. The acetyl group, in particular, allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-acetyl-5-azaspiro[2.3]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(10)9-3-8(4-9)2-6(8)7(11)12/h6H,2-4H2,1H3,(H,11,12) |
InChI Key |
NCYRIHDRQMMXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC2C(=O)O |
Origin of Product |
United States |
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